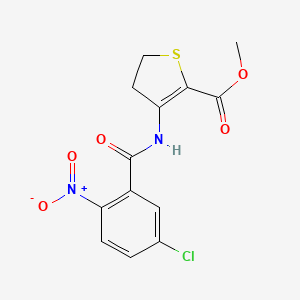

Methyl 3-(5-chloro-2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-(5-chloro-2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate” is a chemical compound that belongs to the class of benzo[b]thiophene derivatives. It has a molecular formula of C17H11ClN2O5S and an average mass of 390.798 Da .

Synthesis Analysis

The synthesis of this compound could potentially involve the use of 2-Chloro-5-nitrobenzoic acid , which is an organic building block. This compound undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The presence of the nitro group (NO2), carboxylate group (CO2H), and the benzamido group (C6H5CONH2) contribute to its unique properties .Aplicaciones Científicas De Investigación

Synthesis Applications

Derivative Formation and Reactivity

A study explored the reactivity of similar thiophene derivatives, revealing that these compounds can undergo a series of chemical reactions to form new derivatives. For example, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates added alcohols and lost hydrogen chloride at room temperature to yield thiophene-2,4-diols. These compounds could then be further transformed into 3,5-dialkoxythiophene-2-carboxylic acids and eventually into ethers of thiotetronic and α-halogenothiotetronic acids in high yield, showcasing a new route to mono- and di-alkyl ethers of these acids (Corral & Lissavetzky, 1984).

Antitumor Agent Synthesis

Another research focused on the synthesis of labeled compounds of interest as antitumor agents, utilizing potassium [15 N]-nitrate for the preparation of [15 N]-nitrothiophene-carboxamides in high isotopic yield. This method provides an efficient way to synthesize isotopically labeled compounds that could be used in the development of new antitumor agents (Shinkwin & Threadgill, 1996).

Chlorantraniliprole Synthesis

Corrosion Inhibition

The corrosion inhibiting properties of synthesized thiazole-4-carboxylates were investigated, indicating these compounds' effectiveness in protecting mild steel against corrosion in acidic environments. Such research highlights the potential application of related compounds in materials science and engineering (El aoufir et al., 2020).

Propiedades

IUPAC Name |

methyl 4-[(5-chloro-2-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O5S/c1-21-13(18)11-9(4-5-22-11)15-12(17)8-6-7(14)2-3-10(8)16(19)20/h2-3,6H,4-5H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJSUHVVNPWYFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCS1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-(2-methylphenyl)urea](/img/structure/B2801821.png)

![2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2801822.png)

![6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/new.no-structure.jpg)

![1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2801827.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2801830.png)

![ethyl 3-(2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B2801832.png)

![2-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}(4-methoxyphenyl)amino)-N-(4-methylphenyl)acetamide](/img/structure/B2801840.png)

![1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2801843.png)

![3-(dimethylamino)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2801844.png)